N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide
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Overview
Description
“N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide” is likely an organic compound that contains a methoxy group (-OCH3) attached to a naphthalene ring, which is further connected to an acetamide group through a nitrogen atom . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the naphthalene and phenyl rings, and the polar nature of the acetamide and methoxy groups could lead to interesting intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the acetamide, methoxy, and phenyl groups. For instance, the acetamide group might undergo hydrolysis, and the methoxy group could be demethylated under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups like acetamide and methoxy could make it somewhat soluble in polar solvents, and the aromatic rings could allow for stacking interactions .Scientific Research Applications
Specific Scientific Field
The research is conducted in the field of Medicinal Chemistry and Pharmacology , specifically focusing on the development of new anticancer agents .
Summary of the Application
A series of “4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines” were designed, synthesized, and evaluated for their anticancer activities . These compounds were compared to the standard drug cisplatin .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antiproliferative activity was evaluated. The most active compound, referred to as “5i”, was found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and cause cell apoptosis in the MCF-7 cell line .
Results or Outcomes
Most of the synthesized compounds exhibited moderate to high antiproliferative activity compared to cisplatin . The compound “5i” was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77±0.36 µM and 3.83±0.26 µM, respectively .
Safety And Hazards
properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-18-12-11-17(15-9-5-6-10-16(15)18)20-19(21)13-23-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCCPKVUCQMRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-2-phenoxyacetamide |
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